molecular formula C11H21ClN2O2 B2979585 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2173992-36-2

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

Cat. No.: B2979585
CAS No.: 2173992-36-2
M. Wt: 248.75
InChI Key: TUIAJQPTVCSWOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride (CAS: 885271-67-0; molecular formula: C₁₁H₂₁ClN₂O₂; molecular weight: 248.75 g/mol) is a bicyclic amine derivative characterized by a [4.2.0] ring system, with nitrogen atoms at positions 3 and 6. The tert-butyl carboxylate group at position 3 enhances steric bulk and stability, while the hydrochloride salt improves solubility for pharmaceutical applications . This compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for modifying pharmacokinetic properties or targeting specific receptors . Commercial suppliers highlight its availability in industrial-grade purity (≥99%) and standardized packaging (e.g., 25 kg/drum), with global distribution networks ensuring accessibility .

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXKKAPBIFYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving appropriate precursors that form the diazabicyclo structure.

    Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the diazabicyclo moiety can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases or acids.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a catalyst or reagent in various organic reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The diazabicyclo structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Bicyclic Diazabicyclo Compounds

Compound Name Bicyclic Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride [4.2.0] 3-tert-butyl carboxylate, 7-NH·HCl C₁₁H₂₁ClN₂O₂ 248.75 Hydrochloride salt for solubility; pharmaceutical intermediate
LA-1 (β-cyclodextrin complex) [3.3.1] 3-cyclopropanmethyl, 7-(3-isopropoxypropyl) C₃₆H₆₁NO₁₃ ~780 (est.) Low toxicity (LD₅₀: 825 mg/kg); local anesthetic activity
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride [4.2.0] 3-tert-butyl carboxylate, 8-NH·HCl C₁₁H₂₁ClN₂O₂ 248.75 Positional isomer of target compound; potential differences in receptor binding
2,5-Diazabicyclo[4.2.0]octane derivatives [4.2.0] Variable at positions 2 and 5 Varies Varies GLP-1 receptor modulators; patented for metabolic disorders
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate [3.2.1] 3-tert-butyl carboxylate, 8-oxo C₁₂H₁₉NO₃ 225.29 Ketone functional group; used in alkaloid synthesis

Biological Activity

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride (CAS No. 2173992-36-2) is a compound with significant biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11_{11}H21_{21}ClN2_2O2_2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 2173992-36-2

Research indicates that compounds in the diazabicyclo[4.2.0]octane family, including this compound, act as agonists for specific subtypes of nAChRs, particularly the hα4β2 subtype. The activation of these receptors is linked to various physiological responses, including analgesic effects and modulation of neurotransmitter release.

Structure-Activity Relationship (SAR)

A study employing quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications in the molecular structure can enhance selectivity for hα4β2 receptors while reducing activity at hα3β4 receptors, which are associated with adverse effects such as gastrointestinal disturbances . This selectivity is crucial for developing safer analgesics.

Analgesic Effects

Compounds similar to tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate have shown potent analgesic properties in preclinical models. For example:

  • Potency : Some diazabicyclo compounds exhibit nanomolar potency at the hα4β2 receptor subtype, indicating their potential as effective analgesics with reduced side effects compared to non-selective agents .

Neurotransmitter Modulation

The compound's interaction with nAChRs suggests a role in modulating neurotransmitter release, which can influence pain pathways and other neurological functions.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that diazabicyclo compounds can produce significant antinociceptive effects in response to pain stimuli, supporting their potential therapeutic use in pain management.
  • Electrophysiological Studies : Patch-clamp experiments have confirmed the agonistic activity of these compounds on nAChRs, providing insights into their mechanisms at the cellular level .
  • Comparative Analysis : A comparative study highlighted the differences in receptor binding affinity and efficacy between various diazabicyclo derivatives, emphasizing the importance of structural modifications to optimize therapeutic outcomes .

Data Table: Biological Activity Comparison

Compound NameReceptor Affinity (hα4β2)Analgesic PotencySide Effects Profile
This compoundHighNanomolarLow (selective for hα4β2)
Other Diazabicyclo DerivativesVariableMicromolarHigher (non-selective agents)

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